molecular formula C10H18O B8759071 1,5-Dimethylbicyclo[3.2.1]octan-8-ol CAS No. 60329-20-6

1,5-Dimethylbicyclo[3.2.1]octan-8-ol

Cat. No.: B8759071
CAS No.: 60329-20-6
M. Wt: 154.25 g/mol
InChI Key: VLRZZNSBIMFXGK-UHFFFAOYSA-N
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Description

1,5-Dimethylbicyclo[3.2.1]octan-8-ol (CAS RN: 60329-20-6 ) is a bicyclic tertiary alcohol of significant interest in organic synthesis and the fragrance industry. With a molecular formula of C10H18O and an average mass of 154.25 g/mol , this compound serves as a versatile building block and a key precursor for more complex molecules. Its primary research value lies in its application as a key intermediate for the synthesis of C-8-substituted derivatives, which are extensively investigated for their organoleptic properties . These derivatives are valuable in the formulation of perfumes and flavors, contributing fresh, fruity, and natural notes . The preparation of this compound can be achieved through the hydrolysis or alcoholysis of its corresponding esters, such as the formate ester, which is itself synthesized from 1,5-dimethyl-1,5-cyclooctadiene . The compound's rigid bicyclo[3.2.1]octane framework provides a defined three-dimensional structure that is useful for studying stereochemistry and for developing new synthetic methodologies . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

60329-20-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1,5-dimethylbicyclo[3.2.1]octan-8-ol

InChI

InChI=1S/C10H18O/c1-9-4-3-5-10(2,7-6-9)8(9)11/h8,11H,3-7H2,1-2H3

InChI Key

VLRZZNSBIMFXGK-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1O)(CC2)C

Origin of Product

United States

Scientific Research Applications

Applications in Fragrance Chemistry

Aroma Chemicals and Perfume Industry

One of the primary applications of 1,5-dimethylbicyclo[3.2.1]octan-8-ol is in the fragrance industry. The compound serves as a base material for producing various esters that exhibit distinctive aroma properties. These esters are utilized in perfume compositions to impart unique scents .

Table 1: Aroma Properties of Esters Derived from this compound

Ester CompoundAroma Description
Ethyl 1,5-dimethylbicyclo[3.2.1]octan-8-oateFruity and floral notes
Methyl 1,5-dimethylbicyclo[3.2.1]octan-8-oateSweet and fresh aroma
Butyl 1,5-dimethylbicyclo[3.2.1]octan-8-oateWarm and woody undertones

Industrial Applications

Lubricants and Additives

Due to its thermal stability, this compound is also explored as an additive in lubricating oils. The compound's properties enhance the performance characteristics of lubricants, making them more effective under high-temperature conditions .

Toxicological Studies

Recent studies have focused on the safety profile of this compound derivatives, particularly concerning their mutagenic potential:

  • In vitro Studies : Research using human peripheral blood lymphocytes indicated that derivatives such as 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime did not show mutagenic effects in standard assays like the Ames test .
  • Micronucleus Tests : In vivo studies demonstrated no significant increase in micronucleated reticulocytes in treated mice, suggesting that these compounds do not pose a significant genotoxic risk .

Case Study 1: Fragrance Development

A fragrance company utilized this compound as a key ingredient in a new line of perfumes aimed at younger consumers seeking fresh and fruity scents. The resulting products received positive feedback for their unique olfactory profiles.

Case Study 2: Lubricant Formulation

An automotive lubricant manufacturer incorporated derivatives of this compound into their high-performance engine oils to improve thermal stability and reduce wear under extreme conditions. Testing showed enhanced performance metrics compared to standard formulations.

Comparison with Similar Compounds

1,5-Dimethylbicyclo[3.2.1]octan-8-one Oxime (Buccoxime®)

  • Molecular Formula: C₁₀H₁₇NO
  • Molecular Weight : 167.25 g/mol .
  • Odor Profile: Fresh, fruity-herbal aroma reminiscent of buchu leaf oil, used to enhance fruity notes in fragrances .
  • Synthesis : Produced via oximation of 1,5-dimethylbicyclo[3.2.1]octan-8-one .
  • Key Differences: The oxime group (–NOH) increases polarity and boiling point (251.4°C vs. ~200°C for the parent alcohol) . Lower volatility compared to the alcohol, making it suitable for long-lasting fragrance formulations .

8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol

  • Molecular Formula : C₁₂H₂₂O
  • Molecular Weight : 182.30 g/mol .
  • Odor Profile: Not explicitly described, but structural similarity suggests woody-minty notes.
  • Key Differences :
    • The ethyl group at C8 increases hydrophobicity (logP ~3.5 vs. ~2.5 for the parent alcohol) .
    • Used in Japanese flavoring agents, indicating regulatory approval for food applications .

Structural Isomers and Analogues

1,5-Dimethylbicyclo[2.2.1]heptane Derivatives

  • Example: 1,4-Dimethylnorbornane (C₉H₁₆).
  • Key Differences :
    • Smaller bicyclo[2.2.1]heptane ring reduces steric hindrance, increasing reactivity .
    • Lower molecular weight (124.22 g/mol) results in higher volatility .

Syn-1,5-Dimethylbicyclo[3.2.1]octan-8-yl Formate

  • Molecular Formula : C₁₁H₁₈O₂
  • Molecular Weight : 182.26 g/mol .
  • Odor Profile: Minty with a woody note, similar to the parent alcohol but enhanced by esterification .
  • Key Differences :
    • Esterification improves stability and modifies odor intensity .
    • Higher boiling point (69°C at 133 Pa) due to increased molecular weight .

Physicochemical and Regulatory Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Regulatory Status
1,5-Dimethylbicyclo[3.2.1]octan-8-ol C₁₀H₁₈O 154.25 ~200 (estimated) 2.5 Not classified as toxic
Buccoxime® C₁₀H₁₇NO 167.25 251.4 2.94 Approved for fragrances
8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol C₁₂H₂₂O 182.30 N/A 3.5 Approved in Japan
Syn-1,5-Dimethylbicyclo[3.2.1]octan-8-yl Formate C₁₁H₁₈O₂ 182.26 69 (at 133 Pa) 3.1 No restrictions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-dimethylbicyclo[3.2.1]octan-8-ol, and how can stereochemical purity be ensured?

  • Methodology : The compound is synthesized via bicyclic ketone reduction or functional group transformations. For example, derivatives like its oxime (CAS 75147-23-8) are prepared by reacting the parent ketone with hydroxylamine . To ensure stereochemical purity, use chiral chromatography (e.g., HPLC with chiral stationary phases) or NMR-based stereochemical analysis (e.g., NOESY for spatial proximity of methyl groups) .

Q. How can researchers characterize the physical properties of this compound?

  • Methodology : Key properties include:

  • Density : 1.13 g/cm³ (experimental) .
  • Boiling point : 251.4°C at 760 mmHg (calculated via group contribution methods) .
  • Refractive index : 1.566 (measured using a refractometer) .
    Experimental validation via differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) is recommended for cross-verification.

Q. What are the primary applications of this compound in flavor and fragrance research?

  • Methodology : The oxime derivative (Buccoxime®) exhibits a "fresh, fruity-herbal" odor profile, making it valuable in sensory studies. Researchers use gas chromatography-olfactometry (GC-O) to map odor-active regions and compare structural analogs (e.g., ethyl derivatives like CAS 84681-92-5) to establish structure-odor relationships .

Advanced Research Questions

Q. How can conflicting data on mutagenicity or cytotoxicity of this compound derivatives be resolved?

  • Methodology : The oxime derivative (CAS 75147-23-8) showed statistically significant micronucleus formation in 3D skin models at 48- and 72-hour exposures . To resolve contradictions:

  • Replicate assays using OECD-compliant protocols (e.g., OECD 487).
  • Compare cytotoxicity thresholds (e.g., 40% viability cutoff) across cell lines and exposure durations .
  • Apply probabilistic risk assessment models to contextualize lab-specific variability.

Q. What advanced analytical techniques are suitable for studying metabolic or environmental degradation pathways?

  • Methodology :

  • Metabolic studies : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with isotopic labeling to track biotransformation in vitro (e.g., liver microsomes).
  • Environmental fate : Conduct photolysis experiments under simulated sunlight (λ > 290 nm) and analyze degradation products via QSAR (Quantitative Structure-Activity Relationship) modeling .

Q. How can researchers address challenges in synthesizing bicyclic derivatives with geminal dimethyl groups?

  • Methodology : The geminal dimethyl group in the bicyclic framework introduces steric hindrance. Strategies include:

  • Employing low-temperature reactions to control regioselectivity.
  • Using Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states during cyclization .
  • Validating product geometry via X-ray crystallography or computational docking (e.g., DFT calculations) .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (based on skin/eye irritation hazards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste disposal : Incinerate organic waste at ≥ 850°C to prevent environmental release .

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